
Tert-butyl (4-hydroxycyclohexyl)carbamate
Overview
Description
Tert-butyl (4-hydroxycyclohexyl)carbamate (CAS: 167081-25-6) is a carbamate derivative widely used in organic synthesis, particularly as a protected intermediate for amino-alcohol functionalities. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . Key physical properties include:
- Melting point: 95 °C
- Boiling point: 337.7 ± 31.0 °C (at 760 mmHg)
- Density: 1.1 ± 0.1 g/cm³
- Solubility: Polar aprotic solvents (e.g., dichloromethane, DMF) due to hydroxyl and carbamate groups .
The tert-butyl group enhances steric protection of the carbamate, making it resistant to hydrolysis under basic conditions. This compound is frequently employed in medicinal chemistry for synthesizing anticonvulsants, kinase inhibitors, and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate primarily involves the protection of 4-hydroxycyclohexylamine using tert-butoxycarbonyl (BOC) reagents. Two predominant routes are documented:
BOC Protection of 4-Hydroxycyclohexylamine
The most direct method involves reacting 4-hydroxycyclohexylamine with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the BOC reagent .
Representative Reaction:
Key Conditions:
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Solvent: Tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate.
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Base: Triethylamine (TEA), N-methylmorpholine, or sodium bicarbonate.
Table 1: Laboratory-Scale Synthesis Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Solvent | THF | Maximizes solubility |
Molar Ratio (BOC:Amine) | 1.1:1 | Prevents over-BOCylation |
Reaction Time | 4–6 hours | Ensures completion |
Alternative Route via Cyclohexene Oxide Intermediate
A less common approach involves the ring-opening of cyclohexene oxide with tert-butyl carbamate under basic conditions. This method introduces both the hydroxyl and carbamate groups in a single step but requires stringent control over regioselectivity .
Mechanistic Insight:
This route is less favored due to competing side reactions, such as diol formation, which reduce yields to 40–50% .
Industrial Production Methods
Scalable synthesis necessitates modifications to laboratory protocols to address cost, safety, and purity requirements.
Continuous Flow Reactor Systems
Industrial workflows often employ continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a mixture of 4-hydroxycyclohexylamine and BOC anhydride in THF is pumped through a reactor at 10–15°C, achieving conversions >95% in 30 minutes .
Table 2: Industrial vs. Laboratory Conditions
Parameter | Laboratory | Industrial |
---|---|---|
Temperature | 0–25°C | 10–15°C |
Reaction Time | 4–6 hours | 30 minutes |
Yield | 70–80% | 90–95% |
Solvent Recycling and Waste Management
Ethyl acetate is preferred in industrial settings due to its low toxicity and ease of recovery via distillation. Closed-loop systems recycle >85% of solvents, aligning with green chemistry principles .
Stereochemical Control in Cis and Trans Isomer Synthesis
The spatial orientation of the hydroxyl group (cis vs. trans) significantly impacts the compound’s reactivity and downstream applications.
Cis Isomer Synthesis
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Starting Material: cis-4-Hydroxycyclohexylamine.
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Conditions: Reaction with BOC anhydride in DCM at -10°C to preserve stereochemistry .
Trans Isomer Synthesis
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Starting Material: trans-4-Hydroxycyclohexylamine.
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Conditions: Similar to cis isomer but with extended reaction times (8–10 hours) to ensure complete BOC protection .
Table 3: Comparative Isomer Data
Isomer | Melting Point (°C) | Solubility (THF) | Stability |
---|---|---|---|
Cis | 146–148 | High | Hygroscopic |
Trans | 148–150 | Moderate | Stable at RT |
Key Reaction Parameters and Optimization
Temperature Effects
Lower temperatures (0–5°C) favor high yields by suppressing side reactions like hydrolysis of the BOC group. Elevated temperatures (>25°C) reduce yields by 20–30% due to decomposition .
Catalytic Additives
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Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) enhances reaction rates by 15–20% in biphasic systems .
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Acid Scavengers: Molecular sieves (3Å) mitigate acid-catalyzed degradation, improving yields to 85% .
Characterization and Quality Control
Spectroscopic Analysis
Purity Standards
Industrial batches must meet >99% purity (HPLC). Impurities include residual 4-hydroxycyclohexylamine (<0.1%) and di-BOC byproducts (<0.5%) .
Applications in Pharmaceutical Synthesis
The compound serves as a precursor to anticonvulsants (e.g., lacosamide) and kinase inhibitors. For example, its trans isomer is alkylated to introduce methoxy groups, forming key intermediates in drug candidates .
Chemical Reactions Analysis
Tert-butyl (4-hydroxycyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Scientific Research Applications
Tert-butyl (4-hydroxycyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The pathways involved may include enzymatic catalysis, protein binding, and signal transduction .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between tert-butyl (4-hydroxycyclohexyl)carbamate and analogous compounds:
Physical and Chemical Properties
- Hydroxyl vs. Ketone Derivatives : The hydroxyl group in this compound increases polarity compared to its ketone analog (tert-butyl (4-oxocyclohexyl)carbamate), leading to higher solubility in polar solvents. The ketone derivative, however, is more reactive toward nucleophiles like Grignard reagents .
- Ring Size Effects : Cyclopentyl analogs (e.g., CAS 1290191-64-8) exhibit lower steric hindrance and higher conformational flexibility than cyclohexyl derivatives, influencing binding affinity in biological systems .
- Stereochemical Impact : The cis/trans configuration of substituents (e.g., trans-4-(hydroxymethyl) vs. cis-4-hydroxy) alters hydrogen-bonding capacity and crystal packing, affecting melting points and solubility .
Biological Activity
Tert-butyl (4-hydroxycyclohexyl)carbamate, with the chemical formula C₁₁H₂₁N₁O₃ and a molecular weight of 215.29 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound features a tert-butyl group, a hydroxyl group, and a cyclohexyl moiety. The presence of the hydroxyl group is significant as it imparts specific chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the modification of its structure to yield derivatives with distinct properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or activator , modulating various enzymatic pathways and signal transduction processes. This modulation can influence cellular responses, potentially leading to therapeutic applications in drug design.
Key Mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes critical for metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways involved in various physiological processes.
Biological Activity and Case Studies
Research has indicated that this compound exhibits various biological activities, including anti-inflammatory and potential anticancer effects. Below are summarized findings from notable studies:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl (4-oxocyclohexyl)carbamate | Contains a ketone instead of a hydroxyl group | Different reactivity due to ketone presence |
Tert-butyl (3-hydroxycyclohexyl)carbamate | Hydroxyl group on a different carbon | Altered steric effects impacting reactivity |
Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | Stereochemistry variation at cyclopentane | Distinct stereochemical properties |
Properties
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347011 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111300-06-2, 167081-25-6 | |
Record name | trans-tert-Butyl (4-hydroxycyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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